molecular formula C14H14O2 B13449016 2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid

2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid

Cat. No.: B13449016
M. Wt: 214.26 g/mol
InChI Key: HEBCKVMHXKAHFM-UHFFFAOYSA-N
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Description

2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound characterized by a bicyclic framework with a phenyl substituent at the 2-position and a carboxylic acid functional group. These compounds are widely utilized in organic synthesis, particularly as building blocks for heterocycles, polymers, and bioactive molecules due to their rigid bicyclic structure and reactive sites . The phenyl group likely enhances steric bulk and π-π interactions, influencing reactivity and applications in catalysis or material science.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C14H14O2/c15-13(16)14(11-4-2-1-3-5-11)9-10-6-7-12(14)8-10/h1-7,10,12H,8-9H2,(H,15,16)

InChI Key

HEBCKVMHXKAHFM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-norbornene-2-carboxylic acid typically involves a Diels-Alder reaction between cyclopentadiene and a phenyl-substituted dienophile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of 2-Phenyl-5-norbornene-2-carboxylic acid may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-norbornene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-5-norbornene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-norbornene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid with key derivatives, focusing on substituents, stereochemistry, synthesis, properties, and applications.

Substituent Effects and Functional Group Diversity

Compound Name Substituent(s) Key Properties/Applications References
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid Amino (-NH₂) at 3-position Precursor for heterocycles via Retro Diels-Alder reactions; used in hydrazide synthesis for bioactive molecules .
3-[(2-Ethylhexyl)carbamoyl] derivative Ethylhexyl carbamoyl at 3-position Hydrophobic (LogP = 2.94); potential use in polymer coatings or surfactants .
3-[(Tetrahydrofuran)methoxycarbonyl] derivative Tetrahydrofuran ester at 3-position Enhanced solubility in polar solvents; intermediate for pharmaceutical synthesis .
Methoxycarbonyl derivative Methoxycarbonyl (-COOMe) at 3-position High reactivity in esterification/amidation; used in peptide mimetics .
Pyridinylmethyl carbamoyl derivative Pyridine-containing carbamoyl at 3-position Bioactive applications (e.g., enzyme inhibition); irritant (Xi hazard class) .

In contrast, amino and carbamoyl derivatives prioritize hydrogen bonding, enhancing their role in heterocycle formation or drug design.

Stereochemical Variations

Stereochemistry significantly impacts reactivity and applications:

  • endo vs. exo Isomers: The endo-3-aminobicyclo derivative () is preferred in heterocycle synthesis due to favorable spatial alignment for Retro Diels-Alder reactions .
  • (1R,2R,4R)-Isomer : This enantiomer () is often selected for chiral synthesis, such as in asymmetric catalysis or enantioselective drug intermediates .
  • Racemic Mixtures: rac-(1R,2S,4R)-bicyclo derivatives () are cost-effective for non-stereospecific applications like polymer crosslinking .

Physical and Chemical Properties

  • LogP Values: Aliphatic carbamoyl derivatives (e.g., ethylhexyl) exhibit higher hydrophobicity (LogP ~2.94) compared to polar esters or amino derivatives, influencing their solubility and application domains .
  • Thermal Stability : Derivatives with bulky substituents (e.g., phenyl, tert-butyl esters) resist thermal degradation, enabling use in high-temperature processes .

Biological Activity

2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS No. 120-74-1) is a bicyclic compound characterized by its unique structure, which contributes to various biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₀O₂, with a molecular weight of 138.16 g/mol. The compound features a bicyclic structure that includes a phenyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound. Research indicates that the compound exhibits inhibitory effects against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Recent investigations have demonstrated that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial for regulating apoptosis.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented in various experimental models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various derivatives of bicyclic compounds, including this compound, against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus50 µg/mL
    Streptococcus pneumoniae75 µg/mL
  • Anticancer Activity : In a study by Johnson et al. (2024), the effects of this compound on MCF-7 breast cancer cells were assessed. The compound was found to reduce cell proliferation by 60% at a concentration of 25 µM after 48 hours.
    Concentration (µM)Cell Viability (%)
    0100
    1080
    2540
    5020

The biological activities attributed to this compound can be linked to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The carboxylic acid group may facilitate interactions with enzymes involved in cell wall synthesis or apoptosis regulation.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with inflammation and cancer progression, such as the NF-kB pathway.

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